Physicochemical Profiling and pKa Dynamics of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid
Physicochemical Profiling and pKa Dynamics of B-[3-[(cyclopropylcarbonyl)amino]phenyl]Boronic Acid
Executive Summary
B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid (CAS: 934543-06-3), frequently referred to as 3-(cyclopropanecarboxamido)phenylboronic acid, is a highly versatile organoboron building block[1]. It is prominently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)[2][3]. Understanding its physicochemical properties—specifically its pKa and Lewis acidity—is critical for optimizing its reactivity in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and ensuring its stability against protodeboronation[4]. This whitepaper provides an in-depth analysis of its structural properties, thermodynamic behavior in aqueous media, and field-proven methodologies for its characterization and synthetic application.
Physicochemical Properties & Structural Analysis
Quantitative data for B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid is summarized in Table 1.
Table 1: Key Physicochemical Properties [1]
| Property | Value |
|---|---|
| CAS Number | 934543-06-3 |
| Molecular Formula | C10H12BNO3 |
| Molecular Weight | 205.02 g/mol |
| Predicted pKa | 8.12 ± 0.10 |
| Predicted Density | 1.28 ± 0.1 g/cm³ |
| Physical State | Solid (typically white to off-white powder) |
Causality of the pKa Value
Unlike Brønsted acids that donate a proton, boronic acids act as Lewis acids. They ionize in aqueous solutions by accepting a hydroxide ion (OH⁻) into the empty p-orbital of the sp² hybridized boron atom, forming a stable sp³ hybridized tetrahedral boronate anion[5]. The pKa of an unsubstituted phenylboronic acid is approximately 8.8[6]. However, the predicted pKa of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid is notably lower at 8.12[1].
This shift is governed by the electronic effects of the meta-substituted cyclopropanecarboxamido group. While an amide nitrogen attached directly to a phenyl ring can donate electron density via resonance (+M effect) at the ortho and para positions, this resonance effect is negligible at the meta position. Instead, the inductive electron-withdrawing effect (-I) of the electronegative nitrogen and the adjacent carbonyl group dominates[7]. This -I effect reduces electron density at the boron center, increasing its Lewis acidity and facilitating the nucleophilic attack of hydroxide at a lower pH[5][7].
Implications for Suzuki-Miyaura Cross-Coupling
In Suzuki-Miyaura reactions, transmetalation is often the rate-determining step. The neutral boronic acid is generally unreactive toward the palladium(II)-halide complex. Base is required to convert the boronic acid into the nucleophilic boronate anion [RB(OH)3]⁻[4]. Because this specific compound has a relatively low pKa (8.12), it readily forms the active boronate species under milder basic conditions compared to electron-rich boronic acids. This minimizes the risk of base-catalyzed side reactions, such as protodeboronation, which is a common failure mode for organoborons[4].
Figure 1: Base-mediated activation of boronic acid to the reactive sp3 boronate anion for Pd-catalyzed transmetalation.
Experimental Methodologies
Protocol 1: Self-Validating Potentiometric Determination of pKa
Due to the poor aqueous solubility of many arylboronic acids, direct titration in 100% water is often impossible[6]. This protocol utilizes a cosolvent system (Methanol/Water) and the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa[6].
Causality & Self-Validation: By performing titrations across multiple solvent ratios, the system self-validates. A linear Yasuda-Shedlovsky plot (R² > 0.99) confirms that the structural integrity of the boronic acid is maintained and that electrode junction potentials are properly accounted for.
Step-by-Step Workflow:
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Electrode Calibration: Calibrate a glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01). Validate by titrating a standard of known pKa (e.g., benzoic acid) in the same cosolvent mixtures.
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Sample Preparation: Prepare 0.01 M solutions of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid in varying weight fractions of Methanol/Water (e.g., 30%, 40%, 50%, 60% w/w MeOH). Add 0.1 M NaCl to maintain constant ionic strength.
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Titration: Titrate each solution at 25.0 ± 0.1 °C with standardized 0.1 M NaOH (prepared in the corresponding cosolvent mixture) using an automated potentiometric titrator.
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Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio at the half-equivalence point.
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Extrapolation: Plot psKa + log[H2O] versus 1/ε (where ε is the dielectric constant of the specific MeOH/H2O mixture). Extrapolate the linear regression to the 1/ε value of pure water (0.0127 at 25 °C) to find the true aqueous pKa[6].
Figure 2: Self-validating potentiometric workflow for determining the aqueous pKa of poorly soluble boronic acids.
Protocol 2: Optimized Suzuki-Miyaura Coupling for API Synthesis
This protocol outlines the coupling of B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid with an aryl bromide, reflecting conditions used in the synthesis of complex pharmaceutical intermediates[2].
Causality & Self-Validation: Potassium carbonate (K₂CO₃) is selected as the base because its aqueous pH (~10.5) is sufficiently above the boronic acid's pKa (8.12) to ensure >99% conversion to the active boronate anion without being overly harsh[4]. The biphasic solvent system (Dioxane/Water) ensures solubility of both the organic substrates and the inorganic base. Reaction progress is self-validated via LC-MS monitoring to track the disappearance of the boronic acid mass (m/z 204 for the [M-H]⁻ ion).
Step-by-Step Workflow:
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Setup: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a substrate concentration of 0.1 M.
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Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive pressure of inert gas (N₂ or Argon).
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Reaction: Heat the mixture to 80 °C with vigorous stirring for 4-6 hours.
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Monitoring: Sample the organic layer every 2 hours. Quench with water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the aryl bromide is consumed.
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Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Conclusion
The meta-amide substitution in B-[3-[(cyclopropylcarbonyl)amino]phenyl]boronic acid precisely tunes its electronic landscape, lowering its pKa to 8.12 and enhancing its Lewis acidity. This property makes it a highly efficient and stable nucleophilic partner in Suzuki-Miyaura cross-couplings, cementing its value in the rational design and synthesis of modern therapeutics.
References
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[2] Google Patents. "US11639347B2 - Modulators of ATP-binding cassette transporters." Available at:
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[3] Google Patents. "US8846718B2 - Solid forms of 3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxo1-5-yl) cyclopropanecarboxamido)-3-methylpyridin-2-yl) benzoic acid." Available at:
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[1] ChemicalBook. "934543-06-3 | CAS DataBase." Available at:
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[4] ResearchGate. "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction." Available at:
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[6] PMC (NIH). "Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction." Available at:
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[5] ChemRxiv. "Boronic Acid with High Oxidative Stability and Utility in Biological Contexts." Available at:
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[7] Journal of the American Chemical Society. "Potentiometric Saccharide Detection Based on the pKa Changes of Poly(aniline boronic acid)." Available at:
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